molecular formula C17H18Cl2N2O2S B2962229 1-(3,4-Dichlorophenyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea CAS No. 2319875-67-5

1-(3,4-Dichlorophenyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea

Cat. No.: B2962229
CAS No.: 2319875-67-5
M. Wt: 385.3
InChI Key: NAHOYOPUUCFLSS-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea is a synthetic organic compound characterized by the presence of dichlorophenyl and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea typically involves the reaction of 3,4-dichloroaniline with a thiophene derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-(2,4-difluorophenyl)prop-2-en-1-one
  • 1-(3,4-Dichlorophenyl)-3-(4-trifluoromethylphenyl)prop-2-en-1-one
  • 1-(3,4-Dichlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one

Uniqueness

1-(3,4-Dichlorophenyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea is unique due to the presence of both dichlorophenyl and thiophenyl groups, which confer specific chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2S/c18-14-2-1-13(9-15(14)19)21-16(22)20-11-17(4-6-23-7-5-17)12-3-8-24-10-12/h1-3,8-10H,4-7,11H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHOYOPUUCFLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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